molecular formula C10H7N3O2 B1417982 Methyl 3-cyano-1H-indazole-5-carboxylate CAS No. 1190319-99-3

Methyl 3-cyano-1H-indazole-5-carboxylate

Cat. No. B1417982
M. Wt: 201.18 g/mol
InChI Key: POZSZUBOUIBITK-UHFFFAOYSA-N
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Description

“Methyl 3-cyano-1H-indazole-5-carboxylate” is a chemical compound with the molecular formula C10H7N3O2. It’s a derivative of indazole, a heterocyclic aromatic organic compound .

Scientific Research Applications

Synthesis and Characterization

Methyl 3-cyano-1H-indazole-5-carboxylate and its derivatives have been synthesized and characterized for various applications. For instance, Reddy et al. (2015) synthesized a series of 1H-pyridin-4-yl-indazole-3-carboxylic acid and its derivatives from indazole-3-carboxylic acid methyl ester, which were evaluated for their anti-inflammatory and analgesic activity (Reddy et al., 2015).

Analytical and Structural Characterization

Dybowski et al. (2021) conducted a comprehensive analytical and structural characterization of a novel synthetic cannabinoid, which is an analogue of 5F-ADB, highlighting the versatility of methyl 3-cyano-1H-indazole-5-carboxylate derivatives in analytical chemistry (Dybowski et al., 2021).

Crystallography and Spectroscopy

In 2014, Anuradha et al. synthesized and characterized 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester. Their study included FT-IR, NMR spectroscopy, and X-ray diffraction, demonstrating the compound's potential in crystallography and spectroscopy research (Anuradha et al., 2014).

Antispermatogenic Agents

Research by Corsi and Palazzo (1976) explored the synthesis of halogenated 1-benzylindazole-3-carboxylic acids and their derivatives, including methyl 3-cyano-1H-indazole-5-carboxylate, for their effect on testicular weight and inhibition of spermatogenesis (Corsi & Palazzo, 1976).

Enthalpy of Formation Studies

The study of the enthalpy of formation for indazoles, including methyl 3-cyano-1H-indazole-5-carboxylate, has been conducted by Orozco-Guareño et al. (2019). These findings are significant in thermodynamic studies and material science (Orozco-Guareño et al., 2019).

Synthesis of Novel Derivatives

Reddy et al. (2013) synthesized novel oxazole derivatives from 1-methyl-1H-Indazole 3-carboxylic acid, indicating the compound's utility in creating new chemical entities (Reddy et al., 2013).

Synthesis of Isothiazoles

The reactivity of methyl 3-cyano-1H-indazole-5-carboxylate derivatives in synthesizing isothiazoles was demonstrated by Clarke et al. (1998), contributing to the field of heterocyclic chemistry (Clarke et al., 1998).

Future Directions

Indazole derivatives, including “Methyl 3-cyano-1H-indazole-5-carboxylate”, have a wide variety of medicinal applications. Therefore, it’s concluded that the medicinal properties of indazole need to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

methyl 3-cyano-1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)6-2-3-8-7(4-6)9(5-11)13-12-8/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZSZUBOUIBITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyano-1H-indazole-5-carboxylate

Synthesis routes and methods I

Procedure details

Methyl 3-iodo-1H-indazole-5-carboxylate (30.7 g, 102 mmol), zinc cyanide (20.3 g, 173 mmol), zinc dust (4.05 g, 61.9 mmol), [1,1′-bis(diphenylphosphino)ferrocene]-dichloropalladium(II), complex with dichloromethane (12 g, 15 mmol), and copper (I) iodide (19.7 g, 103 mmol) were combined in a 1 L round bottom flask. N,N-dimethylacetamide (500 mL) was added and the reaction mixture was purged with nitrogen for 10 minutes. The reaction was heated to 120° C. for 1 hour. The reaction was cooled to room temperature and was diluted with ethyl acetate (1 L), and allowed to stir for 20 minutes. The reaction mixture was filtered through a plug of Celite, rinsing with 500 mL ethyl acetate. The filtrate was added to a solution of saturated ammonium chloride and concentrated ammonium hydroxide (2 L) (prepared by adding ammonium hydroxide to a saturated aqueous solution of ammonium chloride until pH=8) and the biphasic solution was stirred vigorously for 1 hour. The resulting emulsion was filtered through a small pad of Celite. The layers were separated and the aqueous was extracted two additional times with ethyl acetate (1100 mL), each time filtering the resulting emulsion through Celite. The combined organic layers were washed with water (2×900 mL) and brine (900 mL), dried over sodium sulfate, filtered and concentrated. To the crude was added methanol (100 mL) and the mixture was stirred for 20 minutes. The resulting precipitate was filtered off and washed with methanol (10 mL). The filtrate was concentrated to give the title compound (13.2 g, 65%) as a solid. −ESI (M−H) 200.0; 1H NMR (400 MHz, DMSO-d6, δ): 8.43-8.45 (m, 1H), 8.05 (dd, J=8.8, 1.6 Hz, 1H), 7.85 (dd, J=8.9, 0.9 Hz, 1H), 3.88 (s, 3H).
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
catalyst
Reaction Step One
Name
Quantity
4.05 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
19.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
65%

Synthesis routes and methods II

Procedure details

A suspension of 5-bromo-3-cyanoindazole (3 g, 13.51 mmol) palladium dichloride 1,1′-bis(diphenylphosphino)ferrocene (1.76 g, 2.16 mmol), sodium acetate (3.32 g, 40.5 mmol), dimethylformamide (1 mL) in methanol (100 mL) was degassed, and kept under carbon monoxide (80 psi) pressure at 80° C. in a autoclave for 16 hours. The mixture was diluted with water (50 mL), filtered through Celite® bed and the filtrate was concentrated. The obtained residue was acidified with 10% citric acid solution and extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate and concentrated. The obtained crude product was purified by column chromatography (100-200 mesh silica gel) using 10% ethyl acetate in chloroform as eluent to afford methyl 3-cyano-1H-indazole-5-carboxylate (1.8 g, 68%) as a solid. 1HNMR (CDCl3) δ ppm 10.8 (s, 1H), 8.7 (s, 1H), 8.22 (d, 1H), 7.64 (d, 1H), 4.0 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-cyano-1H-indazole-5-carboxylate
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Methyl 3-cyano-1H-indazole-5-carboxylate

Citations

For This Compound
1
Citations
K Huard, AC Smith, G Cappon, RL Dow… - Journal of Medicinal …, 2020 - ACS Publications
… under reduced pressure to provide methyl 3-cyano-1H-indazole-5-carboxylate (57.87 g, … Step 3: A round-bottom flask was charged with methyl 3-cyano-1H-indazole-5-carboxylate (…
Number of citations: 17 pubs.acs.org

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